molecular formula C15H15FN2O3S B2749544 1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903162-29-7

1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2749544
CAS No.: 1903162-29-7
M. Wt: 322.35
InChI Key: RWACUOZDAFJEGV-UHFFFAOYSA-N
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Description

1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features a combination of fluorophenyl, thioacetyl, azetidinyl, and pyrrolidine-dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl thioacetyl intermediate, which is then reacted with azetidin-3-yl and pyrrolidine-2,5-dione under controlled conditions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various solvents such as dichloromethane and tetrahydrofuran. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidine-2,5-dione can be reduced to hydroxyl groups.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted fluorophenyl derivatives.

Scientific Research Applications

1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The fluorophenyl group may bind to hydrophobic pockets in proteins, while the thioacetyl group can form covalent bonds with nucleophilic residues. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-Fluorophenyl)thio)acetyl-3-azetidinone
  • 1-(2-(4-Fluorophenyl)thio)acetyl-3-pyrrolidinone
  • 1-(2-(4-Fluorophenyl)thio)acetyl-3-pyrrolidine-2,5-dione

Uniqueness

1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}azetidin-3-yl)pyrrolidine-2,5-dione is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both azetidinyl and pyrrolidine-dione groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[1-[2-(4-fluorophenyl)sulfanylacetyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c16-10-1-3-12(4-2-10)22-9-15(21)17-7-11(8-17)18-13(19)5-6-14(18)20/h1-4,11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWACUOZDAFJEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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